(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine

Description

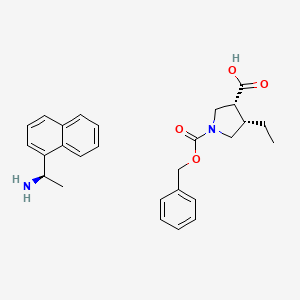

The compound consists of two distinct components:

- (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: A pyrrolidine derivative with (3R,4S) stereochemistry, an ethyl group at C4, and a phenylmethoxycarbonyl (Cbz) protecting group at N1.

- (1R)-1-naphthalen-1-ylethanamine: A chiral amine with a naphthalen-1-yl substituent, widely employed as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in tetrahydro-β-carboline (THβC) derivatives .

Properties

Molecular Formula |

C27H32N2O4 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine |

InChI |

InChI=1S/C15H19NO4.C12H13N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);2-9H,13H2,1H3/t12-,13+;9-/m11/s1 |

InChI Key |

OXBFOGBTAPHHJC-BJRHDTMISA-N |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2.C[C@H](C1=CC=CC2=CC=CC=C21)N |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.CC(C1=CC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethyl and phenylmethoxycarbonyl groups, and the coupling with the naphthalenylethanamine moiety. Common synthetic routes may involve:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: The ethyl and phenylmethoxycarbonyl groups can be introduced using alkylation and esterification reactions.

Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the naphthalenylethanamine derivative using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

- Protein Kinase Modulators : Research indicates that derivatives of this compound can act as protein kinase modulators, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .

- Neuropharmacology : The naphthalene derivative has shown promise in neuropharmacological studies, where it may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Synthetic Methodologies

The synthesis of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves several key steps:

- Starting Materials : The synthesis typically begins with readily available pyrrolidine derivatives and phenylmethoxycarbonyl precursors.

- Reagent Utilization : Various reagents such as dimethylsulfoxonium and acetic acid are employed to facilitate the formation of the desired pyrrolidine structure .

Synthesis Flowchart

| Step | Description |

|---|---|

| 1 | Formation of the pyrrolidine core from starting materials. |

| 2 | Introduction of the ethyl group at the 4-position via alkylation reactions. |

| 3 | Protection of functional groups using methoxycarbonyl groups to enhance stability during further reactions. |

| 4 | Final purification and characterization using techniques like NMR and HPLC. |

Case Study 1: Protein Kinase Inhibition

A study demonstrated that a derivative of this compound exhibited potent inhibition against specific protein kinases involved in cancer progression. The compound was tested in vitro and showed IC50 values in the low micromolar range, indicating strong potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the naphthalene derivative in animal models of neurodegenerative diseases. Results indicated significant improvement in cognitive functions and reduced neuronal death, suggesting its viability as a candidate for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Pyrrolidine Carboxylic Acid Derivatives

The pyrrolidine core is a common scaffold in medicinal chemistry. Key analogs include:

Key Observations :

- Substituent Effects : Ethyl and Cbz in the target compound balance lipophilicity and synthetic utility, whereas analogs with aryl groups (e.g., naphthyl, CF3-phenyl) exhibit stronger target binding but reduced solubility .

- Stereochemical Influence : The (3R,4S) configuration is critical for chiral recognition in asymmetric catalysis and drug-receptor interactions .

Chiral Amine Component: (1R)-1-Naphthalen-1-ylethanamine

This amine is compared to similar chiral auxiliaries:

Key Observations :

- The naphthalen-1-yl group in the target amine improves steric bulk, favoring higher enantiomeric excess in THβC synthesis compared to phenyl analogs .

- Unlike sulfamidides, the target amine simplifies purification due to its crystalline derivatives .

Research Implications

- Safety Profiling : The Cbz group may introduce structural alerts for toxicity; “read across” comparisons with Boc-protected analogs are advised for risk assessment .

Biological Activity

The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid; (1R)-1-naphthalen-1-ylethanamine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31566 g/mol

- CAS Number : 1428243-25-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to influence serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders. Additionally, its structure suggests potential activity as a protein kinase modulator, which is critical in cell signaling pathways.

1. Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility times, suggesting an enhancement in mood-related behaviors .

2. Neuroprotective Properties

The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines showed that it significantly reduced cell death caused by oxidative agents . This suggests potential therapeutic applications in neurodegenerative diseases.

3. Anti-inflammatory Activity

In vivo studies have indicated that the compound possesses anti-inflammatory properties. It was found to downregulate pro-inflammatory cytokines in models of induced inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Case Study 1: Depression Model

A controlled study evaluated the efficacy of this compound in a chronic mild stress model of depression. The results demonstrated a significant reduction in depressive-like symptoms compared to control groups, indicating its potential as a novel antidepressant .

Case Study 2: Neuroprotection in Parkinson's Disease

In a Parkinson's disease model, administration of the compound resulted in improved motor function and reduced dopaminergic neuron loss. This highlights its potential role as a neuroprotective agent in neurodegenerative conditions .

Data Table: Summary of Biological Activities

Q & A

What are the recommended synthetic routes for (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid, considering stereochemical control?

Basic

Answer: The synthesis of the pyrrolidine core can be achieved via phosphine-catalyzed [3+2] annulation, leveraging chiral auxiliaries or asymmetric catalysis. Tributylphosphine (e.g., 998-40-3) facilitates stereoselective cyclization, while triethylamine (121-44-8) acts as a base to deprotonate intermediates . For the phenylmethoxycarbonyl (Cbz) group, introduce it early using benzyl chloroformate under mild basic conditions. Stereochemical integrity is maintained by avoiding harsh acidic/basic conditions during deprotection; hydrogenolysis (H₂/Pd-C) or TFA-mediated cleavage are preferred .

How can researchers resolve conflicting data on optimal reaction conditions for coupling the pyrrolidine and naphthylethanamine moieties?

Advanced

Answer: Conflicting reports on coupling efficiency often arise from solvent polarity, catalyst choice, or activation methods. Systematic screening of coupling agents (e.g., EDCI vs. DCC) in polar aprotic solvents (DMF, THF) is critical. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts under microwave irradiation improved amide bond formation in analogous systems . Patent methodologies (EP 4 374 877 A2) recommend stepwise activation of the carboxylic acid using HOBt/EDCI, followed by amine addition at 0°C to suppress racemization .

What analytical techniques confirm the stereochemistry of (1R)-1-naphthalen-1-ylethanamine?

Basic

Answer: Chiral HPLC with a Chiralpak® IA column (hexane:isopropanol 90:10) resolves enantiomers, while optical rotation ([α]D = +XX°) aligns with literature values . X-ray crystallography of co-crystals (e.g., with dibenzoyl tartaric acid) provides definitive confirmation. NMR coupling constants (J values) between the ethyl and pyrrolidine groups also validate relative configuration .

What strategies mitigate racemization during deprotection of the phenylmethoxycarbonyl group?

Advanced

Answer: Racemization is minimized using low-temperature hydrogenolysis (H₂/Pd-C, -20°C) or TMSOTf in CH₂Cl₂ (-78°C). In situ monitoring via TLC (Rf shift) or inline IR spectroscopy (disappearance of Cbz carbonyl stretch at ~1700 cm⁻¹) ensures timely termination. For acid-sensitive substrates, catalytic transfer hydrogenation (ammonium formate/Pd-C) offers a milder alternative .

How should researchers handle and store (1R)-1-naphthalen-1-ylethanamine to ensure stability?

Basic

Answer: Store under argon at -20°C in amber vials to prevent oxidation and photodegradation. Due to acute toxicity (Category 4 for oral/dermal/inhalation), use fume hoods, gloves, and goggles. Purity checks via GC-MS (DB-5 column) or ¹H NMR (DMSO-d₆) every 3 months detect degradation .

How do solvent polarity and temperature influence crystallization of the target compound?

Advanced

Answer: Solvent polarity dictates crystal packing: ethanol/water mixtures favor needle-like crystals, while ethyl acetate/hexane yields blocky forms. Slow cooling (0.1°C/min) from tert-butyl methyl ether at 4°C produced diffraction-quality crystals for X-ray analysis in related pyrrolidines . Differential scanning calorimetry (DSC) identifies polymorph transitions, with stable forms showing higher melting points (e.g., 180–185°C) .

What computational methods aid in designing derivatives of this scaffold?

Advanced

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts regioselectivity in electrophilic substitutions, validated by NMR chemical shifts (Δδ < 0.1 ppm). Molecular docking (AutoDock Vina) with protein targets (e.g., CB1 receptors) prioritizes derivatives with enhanced binding. QSAR models using Hammett σ constants optimize electron-withdrawing substituents at the 4-ethyl position .

What purification methods ensure high purity of the pyrrolidine-carboxylic acid intermediate?

Basic

Answer: Column chromatography (SiO₂, hexane:EtOAc 3:1 to 1:2 gradient) removes phosphine oxide byproducts. Recrystallization from hot isopropanol eliminates triethylamine salts. Final purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.